

5-Methylpyridine-3-boronic acid for synthesis of pharmaceutical intermediates

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Compound of Interest

Compound Name: **5-Methylpyridine-3-boronic acid**

Cat. No.: **B066605**

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Application Notes & Protocols

Topic: **5-Methylpyridine-3-boronic acid** for the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Harnessing the 5-Methyl-3-Pyridyl Motif: A Guide to the Synthetic Utility of 5-Methylpyridine-3-boronic acid

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.^[1] The ability to selectively functionalize this heterocycle is paramount in drug discovery. **5-Methylpyridine-3-boronic acid** has emerged as a critical building block for this purpose, offering a reliable handle for introducing the 5-methyl-3-pyridyl moiety into complex molecules.^{[2][3]} Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.^{[4][5]} This guide provides an in-depth look at the properties of **5-Methylpyridine-3-boronic acid**, a detailed protocol for its use in Suzuki-Miyaura coupling, and a practical case study for the synthesis of a key pharmaceutical intermediate, underscoring its value in accelerating modern drug development pipelines.^[6]

Physicochemical Properties & Reactivity Profile

5-Methylpyridine-3-boronic acid (CAS: 173999-18-3) is a stable, solid organoboron compound that is relatively easy to handle under standard laboratory conditions.[7][8] The presence of the electron-withdrawing pyridine ring influences the reactivity of the boronic acid group. The nitrogen atom polarizes the boron center, enhancing its electrophilicity and facilitating the crucial transmetalation step in cross-coupling reactions.[2] The methyl group at the 5-position provides a specific steric and electronic signature, which can be exploited to fine-tune interactions with biological targets in the final drug molecule.[2]

Table 1: Key Properties of **5-Methylpyridine-3-boronic acid**

Property	Value	Source
CAS Number	173999-18-3	[7]
Molecular Formula	C ₆ H ₈ BNO ₂	[7]
Molecular Weight	136.94 g/mol	[9]
Appearance	White to pale brown solid	[2]
Storage	Inert atmosphere, store in freezer, under -20°C	[10]

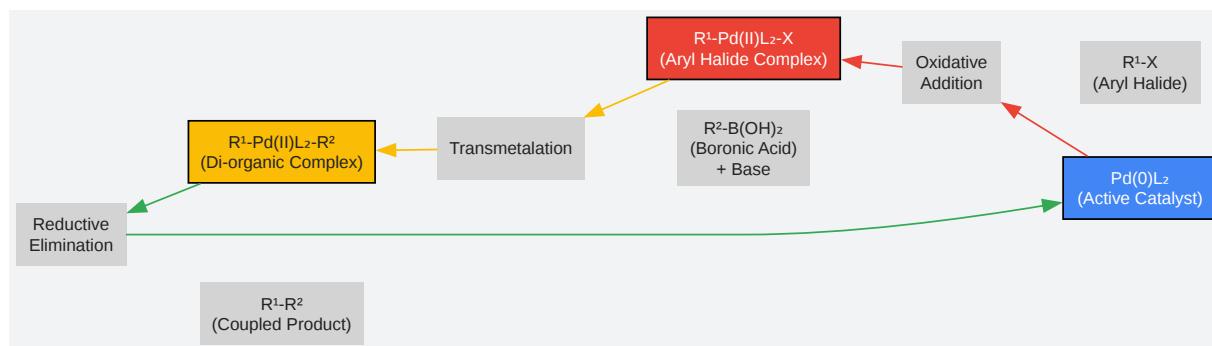
| Hazard Class | Skin Irrit. 2, Eye Dam. 1, STOT SE 3 |[7] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for **5-Methylpyridine-3-boronic acid**, enabling the construction of biaryl and hetero-biaryl structures that are common motifs in pharmacologically active compounds.[4][11] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the pyridyl group from the boronic acid with an organic halide or triflate.[5][12]

The catalytic cycle involves three fundamental steps:[5][13]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: In the presence of a base, the 5-methylpyridyl group is transferred from the boron atom to the palladium center, displacing the halide. This is often the rate-determining step.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.



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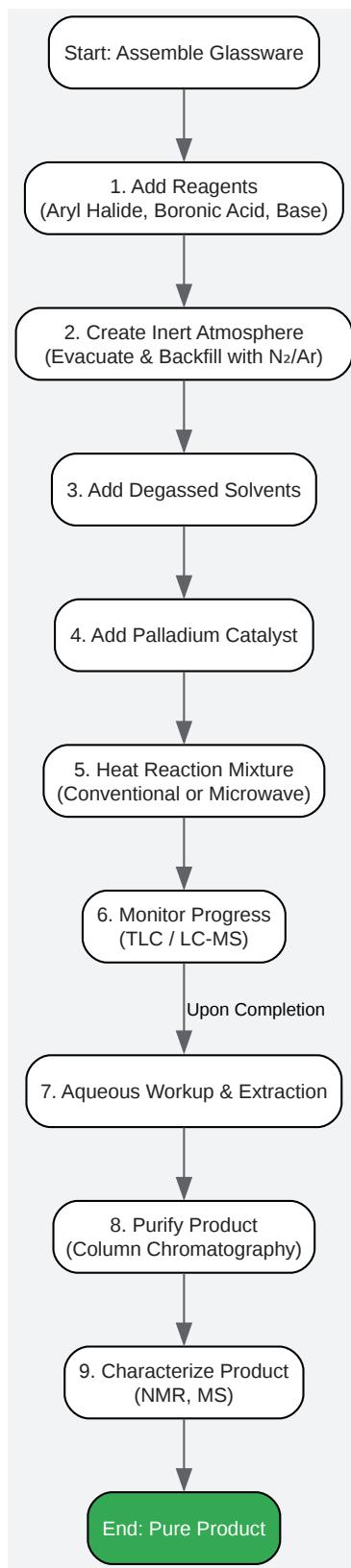
Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This protocol provides a robust starting point for coupling **5-Methylpyridine-3-boronic acid** with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[11]

Reagents & Equipment:

- **5-Methylpyridine-3-boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equivalents)
- Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
- Round-bottom flask or microwave vial, magnetic stirrer, condenser
- Inert gas supply (Nitrogen or Argon)



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Fig. 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

- Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 eq.), **5-Methylpyridine-3-boronic acid** (1.2 eq.), and the base (2.0 eq.).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[13]
- Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of aryl bromide). Degassing the solvent removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 eq.).
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
- Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.[11]

Case Study: Synthesis of a Biaryl Protease Inhibitor Precursor

Many modern therapeutics, including enzyme inhibitors, feature biaryl structures where one ring is a substituted pyridine.[2][14] This case study outlines the synthesis of 2-fluoro-4-(5-methylpyridin-3-yl)benzonitrile, an intermediate that could be further elaborated into various potential protease inhibitors.

Reaction Scheme:

(Self-generated image representing the coupling of 4-bromo-2-fluorobenzonitrile and **5-Methylpyridine-3-boronic acid**)

Detailed Experimental Protocol:

- Vessel Charging: In a 50 mL round-bottom flask, combine 4-bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol, 1.0 eq.), **5-Methylpyridine-3-boronic acid** (821 mg, 6.0 mmol, 1.2 eq.), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.).
- Atmosphere Inerting: Seal the flask with a septum, and purge with argon for 10 minutes.
- Solvent & Catalyst Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 0.05 eq.) under a positive flow of argon.[11]
- Heating: Immerse the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours.
- Monitoring: Check for the disappearance of the 4-bromo-2-fluorobenzonitrile starting material using TLC (3:1 Hexanes:Ethyl Acetate).
- Work-up: After cooling, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
- Purification: Combine the organic extracts, wash with brine (30 mL), dry over MgSO₄, filter, and evaporate the solvent. Purify the resulting crude solid by column chromatography (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford the product.

Table 2: Expected Results & Characterization

Parameter	Expected Outcome
Product	2-fluoro-4-(5-methylpyridin-3-yl)benzonitrile
Physical State	White to off-white solid
Expected Yield	75-85%
Purity (LC-MS)	>98%
¹ H NMR	Peaks consistent with both aromatic rings

| Mass Spec (ESI+) | $[M+H]^+$ corresponding to $C_{13}H_9FN_2$ |

Safety and Handling

- **5-Methylpyridine-3-boronic acid:** Causes skin irritation and serious eye damage. May cause respiratory irritation.^[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
- Palladium Catalysts: Many palladium catalysts are toxic and may be sensitizers. Handle with care.
- Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

Conclusion

5-Methylpyridine-3-boronic acid is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction provide a reliable method for incorporating the 5-methyl-3-pyridyl fragment into target molecules. The protocols and insights provided herein demonstrate the straightforward yet powerful application of this building block, empowering chemists to efficiently construct complex molecular architectures essential for the discovery and development of new medicines.^{[3][8]}

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